

An In-depth Technical Guide to 18:1 Caproylamine PE

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Compound of Interest

Compound Name: 18:1 Caproylamine PE

Cat. No.: B15574455

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Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly referred to as **18:1 Caproylamine PE**, is a synthetic, amine-functionalized phospholipid. It belongs to the class of headgroup-modified lipids, which are instrumental in various biomedical research applications, particularly in the fields of drug delivery and immunology. This guide provides a comprehensive technical overview of **18:1 Caproylamine PE**, including its physicochemical properties, synthesis, experimental applications, and its role in relevant biological pathways.

Physicochemical Properties

18:1 Caproylamine PE is characterized by its oleoyl (18:1) fatty acid chains, a phosphoethanolamine headgroup, and a hexanoylamine (caproylamine) moiety attached to the headgroup's primary amine. This structure imparts specific properties that are advantageous for its use in lipid-based formulations.



Property	Value	Reference
Full Chemical Name	1,2-dioleoyl-sn-glycero-3- phosphoethanolamine-N- (hexanoylamine)	[1]
Synonyms	18:1 Caproylamine PE, N- Hexanoyl-DOPE	
Molecular Formula	C47H89N2O9P	[1]
Molecular Weight	857.19 g/mol	[1]
CAS Number	110796-31-1	[1]
Physical Form	Powder	[2]
Purity	>99%	[1]
Storage Temperature	-20°C	[1]
Stability	1 Year (when stored properly)	[1]

Synthesis

The synthesis of **18:1 Caproylamine PE** involves the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with hexanoyl chloride. This reaction targets the primary amine of the phosphoethanolamine headgroup.

Experimental Protocol: Synthesis of 18:1 Caproylamine PE

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Hexanoyl chloride
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Anhydrous chloroform or dichloromethane (DCM)

Foundational & Exploratory



- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

- Dissolution: Dissolve DOPE in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Addition of Base: Add a slight molar excess of triethylamine to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
- Acylation: Slowly add a stoichiometric amount of hexanoyl chloride to the reaction mixture at room temperature with continuous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
 (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v).
 The product, 18:1 Caproylamine PE, will have a different retention factor (Rf) compared to
 the starting material, DOPE.
- Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a small amount of water. The organic layer is then washed sequentially with dilute acid (e.g., 0.1 M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography. Elute the column
 with a gradient of chloroform and methanol to separate the desired product from any
 unreacted starting materials and byproducts.
- Characterization: Collect the fractions containing the pure product (as determined by TLC)
 and concentrate them. The final product should be a powder. Confirm the identity and purity
 of the synthesized 18:1 Caproylamine PE using techniques such as Nuclear Magnetic
 Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



Applications in Drug Delivery

The unique structure of **18:1 Caproylamine PE** makes it a valuable component in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).

Role in Liposomal Formulations

Phospholipids are the primary building blocks of liposomes. The incorporation of headgroup-modified lipids like **18:1 Caproylamine PE** can influence the physicochemical properties of liposomes, including their stability, surface charge, and interaction with biological membranes. While specific quantitative data for liposomes containing solely **18:1 Caproylamine PE** is not extensively published, the principles of its contribution can be inferred from the behavior of N-acylated PEs. The N-acylation of PE can enhance the stability of liposomal bilayers.

Factors Influenced by 18:1 Caproylamine PE in Liposomes:

- Stability: The additional acyl chain can increase the packing density of the lipid bilayer, potentially leading to more stable liposomes.
- Drug Encapsulation and Release: The properties of the lipid bilayer, influenced by the
 presence of 18:1 Caproylamine PE, can affect both the encapsulation efficiency of drugs
 and their subsequent release kinetics. These parameters are highly dependent on the
 specific drug and the overall lipid composition of the liposome.
- Cellular Interaction: The modified headgroup can alter the interaction of the liposome with cell membranes, potentially influencing cellular uptake.

Role in Immunology: CD1d-Mediated Antigen Presentation

A significant application of **18:1 Caproylamine PE** is in the study of the CD1d-mediated antigen presentation pathway. CD1d is a non-polymorphic, MHC class I-like molecule that presents lipid antigens to Natural Killer T (NKT) cells, a specialized subset of T lymphocytes that bridge the innate and adaptive immune systems.[2]

Competitive ELISA for CD1d Binding



18:1 Caproylamine PE is used as a competitor lipid in enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinity of other lipids to CD1d molecules. In this assay, a biotinylated lipid (e.g., 18:1 Biotinyl PE) is used as a reporter. The ability of a test lipid to displace the biotinylated lipid from the CD1d binding groove is measured, allowing for the calculation of its binding affinity (Ki).

Quantitative Data: Binding of PE to Human CD1d

Competitor Lipid	Ki (μM) for hCD1d
PE	1.46 (0.86–2.47)

Note: This data is for a general phosphoethanolamine (PE) and provides a reference for the binding affinity. The specific Ki for **18:1 Caproylamine PE** may vary.

Experimental Protocol: Competitive ELISA for CD1d Binding

Materials:

- Recombinant human CD1d-Ig fusion protein
- Goat anti-mouse IgG Fc gamma antibody
- 96-well Nunc MaxiSorp flat-bottom plates
- 18:1 Biotinyl PE (detector lipid)
- 18:1 Caproylamine PE (or other competitor lipids)
- Phosphate-buffered saline (PBS)
- PBST (PBS with 0.05% Tween-20)
- Assay diluent (e.g., from eBioscience)
- HRP-labeled Avidin



- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Plate reader

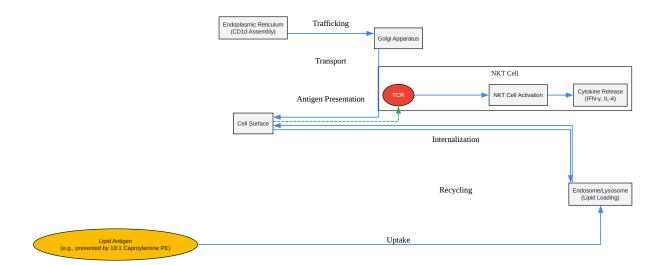
Procedure:

- Plate Coating: Coat the 96-well plate with goat anti-mouse IgG Fc gamma antibody (10 μg/mL in 0.1 M NaHCO3, pH 9.6) overnight at 4°C.
- Washing and Blocking: Wash the plate three times with PBST and then block with assay diluent for 1 hour at room temperature.
- Binding Reaction:
 - Prepare a mixture containing the CD1d-Ig fusion protein (5 μg/mL) and 18:1 Biotinyl PE (2 μg/mL) in PBS.
 - In separate tubes, prepare serial dilutions of the competitor lipid (e.g., 18:1 Caproylamine
 PE).
 - Add the competitor lipid dilutions to the CD1d/Biotinyl PE mixture.
 - \circ Immediately add 100 µL of the final mixture to the wells of the coated and blocked plate.
- Incubation: Incubate the plate overnight at 37°C to allow for competitive binding.
- · Detection:
 - Wash the plate three times with PBST.
 - Add HRP-labeled Avidin to each well and incubate for 1 hour at room temperature.
 - Wash the plate three times with PBST.
 - Add TMB substrate and incubate in the dark until a color develops.



- Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
- Data Analysis: The decrease in signal in the presence of the competitor lipid is used to calculate the IC50, which can then be used to determine the Ki value.

Visualizations CD1d-Mediated Antigen Presentation Pathway

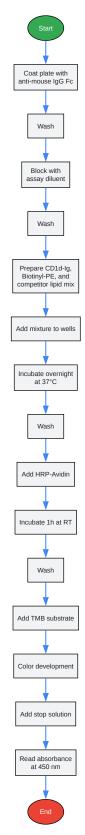


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Caption: CD1d-mediated lipid antigen presentation pathway.



Competitive ELISA Workflow



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Caption: Workflow for a competitive ELISA to measure lipid binding to CD1d.

Conclusion

18:1 Caproylamine PE is a versatile and valuable tool for researchers in drug delivery and immunology. Its well-defined chemical structure allows for the systematic investigation of the role of headgroup modifications in lipid-based systems. In particular, its application in competitive binding assays has been instrumental in elucidating the interactions between lipid antigens and the CD1d molecule, contributing to our understanding of NKT cell activation. Further research into the incorporation of **18:1 Caproylamine PE** into drug delivery vehicles will likely yield valuable insights into the rational design of next-generation lipid-based therapeutics.

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